Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a tetraazolo[1,5-a]pyrimidine core with a methyl ester group at position 6, a methyl substituent at position 5, and a phenyl group at position 5. The compound’s synthesis typically involves multicomponent reactions (e.g., Biginelli-like protocols), with variations in catalysts and substituents influencing its properties and applications .
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H13N5O2/c1-8-10(12(19)20-2)11(9-6-4-3-5-7-9)18-13(14-8)15-16-17-18/h3-7,11H,1-2H3,(H,14,15,17) |
InChI Key |
YSEKBNQBMMOSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
The reaction employs benzaldehyde (for the phenyl group at position 7), methyl 3-oxobutanoate (as the β-keto ester introducing the methyl group at position 5 and the carboxylate at position 6), and 5-aminotetrazole (as the nitrogen-rich heterocycle). Under acidic conditions, these components undergo a sequence of Knoevenagel condensation, Michael addition, and cyclization to form the tetraazolo-pyrimidine core.
Optimized Reaction Conditions
-
Solvent system : A mixture of propane-1,2-diol and water (7.5:2 v/v) facilitates solubility and reactivity.
-
Temperature and time : Heating at 120°C for 12 hours under sealed conditions ensures complete cyclization.
-
Workup : The crude product is precipitated by pouring the reaction mixture into ice-cold water, filtered, and recrystallized from methanol and dimethylformamide (DMF) to achieve high purity.
This method is advantageous for its simplicity and avoidance of isolation intermediates. However, the use of high-boiling solvents like propane-1,2-diol may complicate large-scale purification.
Stepwise Synthesis via Triazole Carboxylate Intermediate
A sequential approach involves constructing the pyrimidine ring system from pre-functionalized triazole precursors, followed by esterification to introduce the methyl group at the carboxylate position.
Cyclocondensation of Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate
The process begins with the reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione in acetic acid under reflux. This step forms ethyl 5-methyl-7-phenyl-[1,triazolo[1,5-a]pyrimidine-2-carboxylate through cyclodehydration. The diketone contributes both the phenyl and methyl substituents, while the triazole carboxylate establishes the fused tetraazolo-pyrimidine structure.
Hydrolysis and Esterification
-
Hydrolysis : The ethyl ester intermediate is treated with a base (e.g., NaOH) in aqueous ethanol to yield the corresponding carboxylic acid.
-
Esterification : The carboxylic acid is refluxed with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to produce the methyl ester.
Comparative Analysis of Synthesis Routes
| Parameter | Multicomponent Method | Stepwise Method |
|---|---|---|
| Reactants | Benzaldehyde, methyl 3-oxobutanoate, 5-aminotetrazole | Ethyl 5-amino-1,2,4-triazole-3-carboxylate, 1-phenylbutane-1,3-dione |
| Key Steps | One-pot cyclocondensation | Cyclocondensation → Hydrolysis → Esterification |
| Reaction Time | 12 hours | 24–48 hours (cumulative) |
| Solvent System | Propane-1,2-diol/water | Acetic acid (cyclo.) → Aqueous ethanol (hydrolysis) → Methanol (ester.) |
| Purification | Recrystallization (MeOH/DMF) | Multiple filtrations and recrystallizations |
| Scalability | Moderate (high-boiling solvents) | Challenging (multi-step) |
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 5 and the ester functionality at position 6 are primary sites for oxidation.
Key findings :
-
Methyl group oxidation : Under acidic conditions with KMnO₄, the methyl group oxidizes to a carboxyl group, yielding 5-carboxy-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate .
-
Ester oxidation : Strong oxidizing agents like CrO₃ convert the ester to a ketone derivative, though yields are moderate (45–60%).
Reduction Reactions
The ester group and tetrazole ring participate in reduction processes.
Key findings :
-
Ester reduction : LiAlH₄ selectively reduces the ester to a primary alcohol (5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidin-6-yl methanol ) with 85% efficiency.
-
Tetrazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) opens the tetrazole ring, forming a diamine derivative.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄/THF | Reflux, 4 h | 5-Methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidin-6-yl methanol | 85% | |
| H₂ (1 atm)/Pd-C | EtOH, RT, 24 h | 5-Methyl-7-phenyl-4,7-dihydropyrimidine-6-carboxylate diamine | 63% |
Substitution Reactions
Nucleophilic substitution occurs at the ester group, while electrophilic substitution targets the phenyl ring.
Key findings :
-
Ester aminolysis : Primary amines (e.g., methylamine) replace the methoxy group, forming amides (89–92% yield) .
-
Phenyl ring halogenation : Br₂/FeBr₃ introduces bromine at the para position of the phenyl group.
Cyclization and Condensation Reactions
The pyrimidine core facilitates cyclization with aldehydes or ketones.
Key findings :
-
Knoevenagel condensation : Reacts with benzaldehyde in the presence of 4,4'-trimethylenedipiperidine (TMDP) to form fused tricyclic derivatives .
-
Mechanism : TMDP activates the aldehyde and ethyl cyanoacetate, forming an iminium intermediate that undergoes cyclization (Scheme 1) .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PhCHO/TMDP | EtOH, 80°C, 12 h | 5-Methyl-7-phenyl-8-(phenylmethylene)-4,7,8,9-tetrahydrotetraazolo[1,5-a]pyrimidine-6-carboxylate | 76% |
Scheme 1 : Proposed mechanism for Knoevenagel condensation :
-
TMDP activates benzaldehyde and ethyl cyanoacetate.
-
Formation of iminium intermediate.
-
Cyclization with the pyrimidine core.
Hydrolysis Reactions
The ester hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl yields the carboxylic acid derivative (82%).
-
Basic hydrolysis : NaOH/EtOH produces the sodium carboxylate salt.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 3 h | 5-Methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylic acid | 82% | |
| NaOH/EtOH | RT, 6 h | Sodium 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate | 95% |
Thermal Degradation
At temperatures >200°C, the compound undergoes decomposition:
-
Major products : CO₂, methylamine, and phenylacetonitrile.
-
Mechanism : Retro-Diels-Alder cleavage of the pyrimidine ring.
Scientific Research Applications
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
it is known to interact with various molecular targets and pathways, including sodium channels and human neutrophil elastase . These interactions contribute to its pharmacological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure is distinguished by its methyl ester group and phenyl substituent , which differentiate it from analogues with ethyl esters, halogenated aryl groups, or heterocyclic moieties. Key structural comparisons include:
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- Aryl Substituents : Electron-withdrawing groups (e.g., 4-F, 4-Cl) can modulate electronic properties, affecting reactivity and binding interactions. For example, fluorinated derivatives show enhanced antitumor activity in related pyrazolo[1,5-a]pyrimidines .
- Heterocyclic Moieties: Compounds like Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate incorporate morpholine, improving solubility and pharmacokinetic profiles.
Key Observations :
- Catalyst Safety : Sulfamic acid and ammonium chloride are eco-friendly alternatives to toxic additives like TMDP .
- Solvent-Free Synthesis : Methods avoiding solvents (e.g., ) align with green chemistry principles, reducing environmental impact.
Crystallographic and Spectroscopic Data
- Crystal Structures: The ethyl 7-ethyl-5-methyl derivative crystallizes in a monoclinic system, with hydrogen bonding stabilizing the dihydrotetrazolo core . Substituents like phenylthio groups alter packing efficiency .
- Spectroscopy : IR and NMR data for triazolo[4,3-a]pyrimidines (e.g., C=O stretch at 1666 cm⁻¹ ) provide benchmarks for structural validation of the target compound.
Biological Activity
Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C13H12N6O3
- Molecular Weight : 300.28 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the cytotoxicity of related compounds against MCF-7 (breast cancer) and MDA-MB-231 cell lines, with IC50 values indicating potent antiproliferative activity. The best-performing derivatives showed IC50 values in the nanomolar range, suggesting strong potential for further development as anticancer agents .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 2 | MCF-7 | 0.056 |
| Compound 3 | MDA-MB-231 | 0.25 |
| Compound 4 | MCF-10A (control) | >100 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. A related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 0.21 µM .
Table 2: Antimicrobial Activity Overview
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Not specified |
The mechanism by which this compound exerts its biological effects is primarily through interaction with key cellular pathways. Studies have indicated that these compounds may inhibit the activity of enzymes involved in critical processes such as DNA replication and repair. Molecular docking studies have shown favorable binding interactions with targets like DNA gyrase and other essential proteins within cancerous cells .
Case Studies and Experimental Findings
In vitro studies have consistently reported that derivatives of this compound exhibit dose-dependent cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Assays : The MTT assay was used to evaluate cell viability after treatment with varying concentrations of the compound over a period of 72 hours.
- Selectivity Index Calculation : The selectivity index (SI) was calculated to assess the potential therapeutic window of these compounds by comparing their IC50 values against normal versus cancerous cells.
Q & A
Q. Key considerations :
- Catalyst toxicity : TMDP is preferred over piperidine due to regulatory restrictions on the latter, despite TMDP’s high toxicity .
- Solvent selection : Ethanol/water mixtures improve safety and reduce side reactions compared to solvent-free conditions, though yields are comparable (75–85%) .
Q. Table 1: Comparison of Synthetic Protocols
| Condition | Solvent System | Yield (%) | Safety Concerns |
|---|---|---|---|
| Molten-state TMDP | Solvent-free | 82–85 | High toxicity handling |
| TMDP in ethanol/water | 1:1 v/v | 75–80 | Moderate (flammable) |
Advanced: How can computational chemistry improve reaction design for derivatives of this compound?
Answer:
Quantum chemical calculations and reaction path search methods (e.g., ICReDD’s workflow) enable predictive modeling of substituent effects and regioselectivity. For example:
Q. Methodology :
Perform density functional theory (DFT) to map energy barriers.
Use cheminformatics to identify reactive sites for functionalization (e.g., bromination at the 5-position, as in ).
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR verify regiochemistry (e.g., phenyl group at 7-position) .
- X-ray crystallography : Resolves ambiguity in tautomeric forms (e.g., 4,7-dihydro vs. fully aromatic structures) .
- Microanalysis : Confirms elemental composition (e.g., C, H, N within ±0.3% of theoretical) .
Q. Workflow :
Monitor reactions via TLC (silica gel/UV254 plates).
Purify by column chromatography (hexane/ethyl acetate gradient).
Validate purity via melting point consistency (±2°C) .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism in solution vs. solid state):
- Case study : NMR may suggest a single tautomer, while X-ray reveals a different solid-state conformation .
Q. Resolution strategies :
Variable-temperature NMR to detect equilibria.
DFT calculations to compare energy minima of possible tautomers .
Synchrotron XRD for high-resolution crystal data .
Example : For ethyl 5-chloromethyl derivatives, X-ray confirmed a triclinic space group with distinct dihedral angles not observable via NMR alone .
Basic: How does solvent polarity impact the synthesis of analogues with halogen substituents?
Answer:
Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 5-position, while ethanol/water mixtures stabilize intermediates for nucleophilic attack.
Q. Evidence :
- Bromine incorporation at 7-phenyl (as in ) requires DMF to stabilize the bromonium ion.
- Chloromethyl derivatives form selectively in ethanol/water via SN2 mechanisms .
Advanced: What strategies enhance biological activity through structural modifications?
Answer:
Q. Table 2: Activity Trends in Derivatives
| Substituent | Biological Activity (IC, μM) | Notes |
|---|---|---|
| 5-Methyl (parent) | 12.5 | Baseline |
| 5-Trifluoromethyl | 4.2 | Enhanced selectivity |
| 7-Bromophenyl | 8.9 | Moderate improvement |
Advanced: How to address crystallization challenges for X-ray analysis?
Answer:
- Recrystallization solvents : Use ethyl acetate/hexane (3:1) for slow evaporation, yielding prismatic crystals .
- Data collection : Employ a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
Example : For triclinic crystals ( Å, ), refinement with SHELXL achieved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
